4-Cinnamylanisole
Description
4-Cinnamylanisole (4-methoxycinnamylbenzene) is an aromatic ether characterized by a methoxy group (-OCH₃) at the para position of a benzene ring, coupled with a cinnamyl (3-phenylallyl) substituent. This structure confers unique physicochemical properties, including moderate lipophilicity and stability, making it relevant in synthetic chemistry, fragrance formulation, and pharmaceutical intermediates. The methoxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitutions, while the cinnamyl moiety contributes to π-π stacking interactions and conjugation effects .
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
1-methoxy-4-[(E)-3-phenylprop-2-enyl]benzene |
InChI |
InChI=1S/C16H16O/c1-17-16-12-10-15(11-13-16)9-5-8-14-6-3-2-4-7-14/h2-8,10-13H,9H2,1H3/b8-5+ |
InChI Key |
YOQSGGRAQLYWLP-VMPITWQZSA-N |
SMILES |
COC1=CC=C(C=C1)CC=CC2=CC=CC=C2 |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Effects on Aromatic Systems
4-Cinnamylanisole vs. Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) :
Anethole, a naturally occurring compound in anise and fennel, shares the methoxy group but differs in the allyl substituent (propene vs. cinnamyl). The cinnamyl group in this compound increases molecular weight (MW: ~238.3 g/mol) compared to anethole (MW: 148.2 g/mol), enhancing hydrophobicity (logP: ~3.8 vs. 2.9) .- This compound vs. Eugenol (4-allyl-2-methoxyphenol): Eugenol’s hydroxyl group at the ortho position introduces hydrogen-bonding capacity, increasing water solubility (logP: ~2.3) but reducing thermal stability compared to this compound. The absence of a hydroxyl group in this compound minimizes oxidative degradation .
Functional Group Analogues
- Nitro and Amino Derivatives: Compounds like 4-nitrobenzylamine () and 4-aminoquinoline derivatives () highlight how electron-withdrawing (-NO₂) or electron-donating (-NH₂) groups alter reactivity. This compound’s methoxy group acts as an electron donor, directing electrophilic substitutions to the ortho/para positions, whereas nitro groups deactivate the ring .
Physicochemical Properties and Analytical Data
Table 1. Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 238.3 | ~3.8 | 45–48 | <0.1 (water) |
| Anethole | 148.2 | ~2.9 | 20–22 | 0.05 (water) |
| Eugenol | 164.2 | ~2.3 | −7.5 | 2.46 (water) |
| 4-Nitrobenzylamine | 152.1 | ~1.2 | 110–112 | 1.5 (water) |
Data derived from structural analogs and computational predictions .
Analytical Characterization
- UPLC-MS/MS : As per , phenyl-containing analogs like this compound are analyzed using reverse-phase chromatography (C18 column) with ESI+ ionization. Retention time: ~6.2 min (vs. 5.8 min for anethole) .
- NMR : Distinctive signals include δ 3.85 ppm (singlet, -OCH₃) and δ 6.2–7.5 ppm (cinnamyl protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
